(R)-3-Hydroxydecanoic acid
Overview
Description
®-3-Hydroxydecanoic acid is a chiral hydroxy fatty acid with the molecular formula C10H20O3 It is a significant intermediate in the biosynthesis of polyhydroxyalkanoates, which are biodegradable polymers
Preparation Methods
Synthetic Routes and Reaction Conditions: ®-3-Hydroxydecanoic acid can be synthesized through several methods. One common approach involves the microbial fermentation of specific bacteria such as Pseudomonas putida, which can produce this compound as a part of their metabolic processes. Another method includes the chemical synthesis from decanoic acid through hydroxylation reactions using catalysts like enzymes or chemical reagents.
Industrial Production Methods: In industrial settings, ®-3-Hydroxydecanoic acid is often produced via biotechnological processes involving genetically modified microorganisms. These microorganisms are cultured in bioreactors under controlled conditions to optimize the yield of the desired product. The process typically involves the fermentation of renewable resources, making it an environmentally friendly production method.
Types of Reactions:
Oxidation: ®-3-Hydroxydecanoic acid can undergo oxidation reactions to form keto acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to decanoic acid using reducing agents such as lithium aluminum hydride.
Esterification: ®-3-Hydroxydecanoic acid can react with alcohols in the presence of acid catalysts to form esters, which are useful in various industrial applications.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Esterification: Sulfuric acid as a catalyst with an alcohol.
Major Products Formed:
Oxidation: 3-Ketodecanoic acid.
Reduction: Decanoic acid.
Esterification: Esters of ®-3-Hydroxydecanoic acid.
Scientific Research Applications
®-3-Hydroxydecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of biodegradable polymers.
Biology: This compound is studied for its role in the metabolism of fatty acids and its potential as a biomarker for certain metabolic disorders.
Medicine: Research is ongoing into its potential therapeutic effects, including its use in drug delivery systems and as an antimicrobial agent.
Industry: It is used in the production of biodegradable plastics and as an intermediate in the synthesis of various chemicals.
Mechanism of Action
The mechanism of action of ®-3-Hydroxydecanoic acid involves its interaction with specific enzymes and metabolic pathways. It is a substrate for enzymes involved in the biosynthesis of polyhydroxyalkanoates, which are stored as energy reserves in microorganisms. The compound’s hydroxyl group allows it to participate in various biochemical reactions, contributing to its diverse biological functions.
Comparison with Similar Compounds
(S)-3-Hydroxydecanoic acid: The enantiomer of ®-3-Hydroxydecanoic acid, which has similar chemical properties but different biological activities.
3-Hydroxybutyric acid: A shorter-chain hydroxy acid with similar metabolic roles.
3-Hydroxyhexanoic acid: Another hydroxy fatty acid with a shorter carbon chain.
Uniqueness: ®-3-Hydroxydecanoic acid is unique due to its specific chiral configuration, which influences its interaction with biological systems. Its longer carbon chain compared to other hydroxy acids allows it to be used in the synthesis of more complex polymers and chemicals, making it valuable in both research and industrial applications.
Properties
IUPAC Name |
(3R)-3-hydroxydecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3/c1-2-3-4-5-6-7-9(11)8-10(12)13/h9,11H,2-8H2,1H3,(H,12,13)/t9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSSBMZUBSBFJL-SECBINFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@H](CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
478912-36-6 | |
Record name | (R)-3-Hydroxydecanoic acid isotactic homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478912-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70415602 | |
Record name | (3R)-3-Hydroxydecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (R)-3-Hydroxydecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010725 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
19525-80-5 | |
Record name | 3-Hydroxydecanoic acid, (3R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019525805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3R)-3-Hydroxydecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-HYDROXYDECANOIC ACID, (3R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9C0M293HU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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